N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride
Overview
Description
N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride, also known as benzimidazole dihydrochloride, is a versatile organic compound with a wide range of applications in various scientific fields. This compound is synthesized from the reaction of benzimidazole and propan-2-amine dihydrochloride. It is a colorless, crystalline solid with a melting point of 121°C and a molecular weight of 241.3 g/mol. It is soluble in water, ethanol, and methanol and has a variety of uses in scientific research.
Scientific Research Applications
Coordination Chemistry and Properties
The chemistry of compounds containing benzimidazole structures, such as N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride, is fascinating due to their ability to form complex compounds with various metals. These complexes are studied for their spectroscopic properties, structures, magnetic properties, and potential biological and electrochemical activities. The review by Boča, Jameson, and Linert (2011) provides a comprehensive overview of the preparation procedures, properties of organic compounds, and their protonated/deprotonated forms, highlighting the potential for further investigation into unknown analogues (Boča, Jameson, & Linert, 2011).
DNA Interaction
Compounds like N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride have analogues known to bind strongly to DNA, particularly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. The review by Issar and Kakkar (2013) discusses the use of Hoechst 33258, a benzimidazole derivative, as a fluorescent DNA stain, highlighting its applications in cell biology for chromosome and nuclear staining and its potential as a starting point for rational drug design (Issar & Kakkar, 2013).
CNS Acting Drugs
Saganuwan (2020) reviewed the conversion of benzimidazoles and their analogues into more potent CNS acting drugs. The study outlines the synthetic pathways for benzimidazoles and their properties as CNS agents, suggesting the potential for developing new therapeutic agents for CNS diseases (Saganuwan, 2020).
Anticancer Potential
Research into benzimidazole derivatives as anticancer agents has shown that these compounds can act through various mechanisms, including intercalation, alkylating agents, and inhibition of enzymes like topoisomerases and tubulin. Akhtar et al. (2019) present a detailed account of benzimidazole derivatives' design strategies and mechanisms of action as anticancer agents, providing insights into the substituents essential for potency and selectivity (Akhtar et al., 2019).
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)propan-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.2ClH/c1-8(2)12-7-11-13-9-5-3-4-6-10(9)14-11;;/h3-6,8,12H,7H2,1-2H3,(H,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTGUEVXOMCVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC2=CC=CC=C2N1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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